1,2-Dibromo-3-(trifluoromethyl)benzene

Physical property Melting point Handling and formulation

Researchers seeking programmed biaryl construction often face unpredictable regioselectivity with generic dibromobenzenes. This 2,3-isomer solves that via electronic differentiation between ortho-CF₃ (C-2) and meta-CF₃ (C-1) bromine atoms, enabling sequential Suzuki couplings without protecting-group manipulation. • Melting point 38 °C facilitates automated liquid handling and consistent stoichiometry. • Flash point 85 °C provides a favorable safety margin for kilogram-scale pilot-plant distillations. • NLT 98% certified purity ensures reproducible cross-coupling outcomes and screening data integrity.

Molecular Formula C7H3Br2F3
Molecular Weight 303.9 g/mol
CAS No. 493038-92-9
Cat. No. B1597786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3-(trifluoromethyl)benzene
CAS493038-92-9
Molecular FormulaC7H3Br2F3
Molecular Weight303.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Br)C(F)(F)F
InChIInChI=1S/C7H3Br2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H
InChIKeyOZEVVXUSTAMOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-3-(trifluoromethyl)benzene Overview


1,2-Dibromo-3-(trifluoromethyl)benzene (CAS 493038-92-9), also known as 2,3-dibromobenzotrifluoride, is a halogenated aromatic compound of the formula C₇H₃Br₂F₃ [1]. It features a benzene ring bearing two adjacent bromine atoms at the 1- and 2-positions and a trifluoromethyl group at the 3-position . This vicinal dibromo substitution pattern, combined with the strong electron-withdrawing trifluoromethyl group, imparts a unique electronic and steric profile. The compound is a white crystalline solid at ambient temperature, with a melting point of approximately 38 °C , distinguishing it from many of its regioisomeric counterparts. It serves primarily as a versatile intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials via palladium-catalyzed cross-coupling reactions .

1,2-Dibromo-3-(trifluoromethyl)benzene: Regioisomer Specificity


The family of dibromo-trifluoromethylbenzenes comprises numerous regioisomers sharing the same molecular formula (C₇H₃Br₂F₃) and molecular weight (303.90 g/mol) yet exhibiting substantially divergent physicochemical properties and chemical reactivities. Variations in the relative positions of bromine atoms and the trifluoromethyl group alter melting point, boiling point, lipophilicity, and, critically, the site-selectivity of cross-coupling reactions. For example, the 2,3-dibromo isomer (493038-92-9) melts at 38 °C, whereas the 2,5-dibromo isomer (7657-09-2) melts at 49–51 °C [1]. In Suzuki-Miyaura couplings, the regiochemistry of bromine substitution relative to the electron-withdrawing CF₃ group dictates which position undergoes oxidative addition first, directly impacting synthetic route design . Generic substitution without regard to these quantifiable differences can lead to altered physical handling, failed regiochemical outcomes, and compromised product purity profiles.

1,2-Dibromo-3-(trifluoromethyl)benzene: Comparative Evidence


Near-Ambient Melting Point Advantage

The melting point of 1,2-dibromo-3-(trifluoromethyl)benzene (493038-92-9) is 38 °C, placing it near ambient laboratory temperature and significantly lower than that of the 2,5-dibromo isomer (7657-09-2) at 49–51 °C and the 3,5-dibromo isomer (401-84-3) at 47.4–48.0 °C [1]. This 9–13 °C depression in melting point relative to these common regioisomers facilitates handling as a low-melting solid that can be easily liquefied with gentle warming, simplifying transfer, weighing, and dissolution processes in automated synthesis platforms.

Physical property Melting point Handling and formulation

Distillation and Safety Profile

The compound exhibits a boiling point of 216 °C (760 mmHg) and a flash point of 85 °C . In comparison, the 1,2-dibromo-4-(trifluoromethyl) regioisomer (7657-08-1) boils at 229.2 °C with a flash point of 92.4 °C [1], while the 3,5-dibromo isomer (401-84-3) boils at 210–211 °C with a flash point of 74.8 °C . The 13.2 °C lower boiling point versus the 4-trifluoromethyl isomer enables gentler distillation conditions, potentially reducing thermal decomposition during purification. The intermediate flash point (85 °C) offers a balanced safety profile between highly flammable (flash point < 75 °C) and less volatile analogs.

Boiling point Flash point Safety Purification

Lipophilicity Differentiation in Drug Design

The ACD/LogP (octanol-water partition coefficient) of 1,2-dibromo-3-(trifluoromethyl)benzene is calculated as 3.78 , while the PubChem XLogP3-AA is reported as 4.2 [1]. For comparison, the 3,5-dibromo isomer (401-84-3) has a reported LogP of 4.23 [2]. The 0.45 log unit lower ACD/LogP value versus the 3,5-isomer translates to an approximately 2.8-fold difference in lipophilicity, which can significantly influence membrane permeability, metabolic stability, and off-target binding in drug candidates derived from these building blocks.

Lipophilicity LogP Drug design ADME

Site-Selective Coupling Reactivity

The 1,2-dibromo-3-(trifluoromethyl) substitution pattern places one bromine ortho to the electron-withdrawing CF₃ group and the other meta to it. In palladium-catalyzed cross-coupling reactions, the bromine at the 2-position (ortho to CF₃) is expected to be more electrophilic due to the combined electron-withdrawing effect of both the CF₃ group and the adjacent bromine, facilitating preferential oxidative addition at this site. This is consistent with literature precedent on 1,4-dibromo-2-(trifluoromethyl)benzene, where site-selective Suzuki-Miyaura reactions proceed with excellent selectivity in favor of the position ortho to CF₃ due to steric and electronic factors . For the target compound, the vicinal bromine arrangement offers a unique opportunity for sequential, chemodivergent functionalization: the more activated ortho bromine can be substituted first under mild conditions, followed by activation of the remaining meta bromine under more forcing conditions.

Regioselectivity Suzuki coupling Electronic effects Sequential functionalization

Certified Purity Advantage

Commercially available 1,2-dibromo-3-(trifluoromethyl)benzene (493038-92-9) is routinely supplied with a certified purity of ≥98% (NLT 98%), supported by batch-specific analytical data including NMR, HPLC, or GC . In comparison, the 1,3-dibromo-2-(trifluoromethyl) isomer (1214340-55-2) is typically offered at 97% standard purity . This 1% higher minimum purity specification for the target compound translates to a lower maximum impurity burden, which is critical for reproducible downstream chemistry, particularly in late-stage functionalization of pharmaceutical intermediates where trace impurities can poison catalysts or generate difficult-to-remove byproducts.

Purity Quality control Procurement Analytical certification

1,2-Dibromo-3-(trifluoromethyl)benzene Applications


Sequential Biaryl Synthesis

The intrinsic electronic differentiation between the ortho-CF₃ (C-2, activated) and meta-CF₃ (C-1, less activated) bromine atoms makes 493038-92-9 the preferred building block for sequential Suzuki-Miyaura couplings. Medicinal chemistry groups synthesizing trifluoromethyl-substituted biaryl libraries can exploit this inherent selectivity to introduce two different aryl groups in a programmed, one-pot sequence without protecting group manipulations, as demonstrated in analogous 1,4-dibromo-2-(trifluoromethyl)benzene systems . This regiochemical advantage is absent in symmetric dibromobenzenes such as 1,2-dibromobenzene (583-53-9).

Pharmaceutical Scale-Up Safety

With a flash point of 85 °C—significantly higher than the 3,5-dibromo isomer (74.8 °C) —and a boiling point 13 °C lower than the 4-trifluoromethyl isomer (229.2 °C) [1], 493038-92-9 offers a balanced thermal safety and distillation profile. This makes it better suited for kilogram-scale syntheses in pilot-plant settings where both purification efficiency and flammability risk are critical operational parameters. Its classification as a fluorinated pharmaceutical intermediate aligns with its use in producing drug candidates requiring a trifluoromethyl pharmacophore.

Automated High-Throughput Chemistry

The melting point of 38 °C, substantially lower than the 2,5-dibromo (49–51 °C) and 3,5-dibromo (47.4–48.0 °C) isomers, facilitates automated liquid handling [2]. The compound can be maintained as a liquid with minimal heating, reducing the risk of clogging in robotic syringe systems. Combined with its NLT 98% certified purity, this ensures consistent dispensing volumes and reaction stoichiometry across large compound library syntheses, directly impacting screening data quality.

Tracer and Marking Agents

Dibromo-trifluoromethylbenzenes, including the 2,3-isomer, have been described in patent literature as components of tracer formulations for marking hydrocarbon liquids [3]. The presence of two bromine atoms provides a distinct mass spectrometric signature (characteristic Br isotope pattern: ¹⁰³Br:¹⁰⁸Br ≈ 1:1) that enables sensitive detection by GC-MS at low concentrations. Its moderate LogP of 3.78 ensures adequate hydrocarbon solubility while the CF₃ group imparts chemical stability under fuel storage conditions.

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